Bienvenue dans la boutique en ligne BenchChem!

2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid

Hydrogen bonding Drug-likeness Physicochemical profiling

2-(1-Hydroxyethyl)-1H-benzoimidazole-5-carboxylic acid (CAS 145126-54-1) is a bicyclic benzimidazole derivative bearing a 1-hydroxyethyl substituent at the C2 position, a free imidazole N–H, and a carboxylic acid group at the C5 position of the benzene ring. It possesses a molecular formula of C10H10N2O3, a molecular weight of 206.20 g/mol, and a computed LogP of 0.6.

Molecular Formula C10H10N2O3
Molecular Weight 206.201
CAS No. 145126-54-1
Cat. No. B2816786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid
CAS145126-54-1
Molecular FormulaC10H10N2O3
Molecular Weight206.201
Structural Identifiers
SMILESCC(C1=NC2=C(N1)C=C(C=C2)C(=O)O)O
InChIInChI=1S/C10H10N2O3/c1-5(13)9-11-7-3-2-6(10(14)15)4-8(7)12-9/h2-5,13H,1H3,(H,11,12)(H,14,15)
InChIKeyDJTZCUDCEWMZBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Hydroxyethyl)-1H-benzoimidazole-5-carboxylic Acid CAS 145126-54-1: Core Structural and Physicochemical Profile


2-(1-Hydroxyethyl)-1H-benzoimidazole-5-carboxylic acid (CAS 145126-54-1) is a bicyclic benzimidazole derivative bearing a 1-hydroxyethyl substituent at the C2 position, a free imidazole N–H, and a carboxylic acid group at the C5 position of the benzene ring [1]. It possesses a molecular formula of C10H10N2O3, a molecular weight of 206.20 g/mol, and a computed LogP of 0.6 [1]. The compound contains one undefined stereocenter at the hydroxyethyl carbon, making it available as a racemic mixture or potentially in enantiopure form for asymmetric synthesis applications [1]. Its three hydrogen-bond donor sites (carboxylic acid O–H, hydroxyl O–H, and imidazole N–H) and four hydrogen-bond acceptor sites distinguish it from N1-substituted positional isomers that lack the imidazole N–H donor [1].

Why 2-(1-Hydroxyethyl)-1H-benzoimidazole-5-carboxylic Acid Cannot Be Replaced by Positional Isomers or Des-Functional Analogs


Benzimidazole derivatives with hydroxyethyl and carboxylic acid substituents are not interchangeable because the position of substitution profoundly alters hydrogen-bond donor/acceptor count, molecular topology, and coordination chemistry. The target compound is a 2-substituted benzimidazole that retains a free imidazole N–H (three H-bond donors), whereas the commonly available 1-(2-hydroxyethyl) positional isomer (CAS 890094-09-4) alkylates the imidazole nitrogen and loses H-bond donor capacity (two H-bond donors) [1]. This single difference shifts the computed LogP from 0.6 (target) to −0.68 (N1 isomer), altering predicted membrane permeability by over an order of magnitude [1]. Furthermore, the C2 hydroxyethyl group introduces a stereogenic center that is absent in the N1 isomer, enabling chiral resolution and asymmetric applications that the achiral N1 analog cannot support [1]. Removing the C5 carboxylic acid (as in 2-(1-hydroxyethyl)-1H-benzimidazole, CAS 19018-24-7) eliminates the metal-coordinating carboxylate functionality that has been shown to be critical for constructing zeolite-like metal–organic frameworks with high CO2 selectivity [2].

Quantitative Differentiation Evidence: 2-(1-Hydroxyethyl)-1H-benzoimidazole-5-carboxylic Acid vs. Closest Analogs


Hydrogen-Bond Donor Count: Target (3) vs. N1 Positional Isomer (2)

The target compound retains a free imidazole N–H proton, yielding three hydrogen-bond donors (carboxylic acid O–H, hydroxyl O–H, imidazole N–H). The N1-substituted positional isomer 1-(2-hydroxyethyl)-1H-benzimidazole-5-carboxylic acid (CAS 890094-09-4) has the imidazole nitrogen alkylated, reducing the H-bond donor count to two [1]. This difference directly impacts molecular recognition, solubility, and target-binding potential in medicinal chemistry campaigns [1].

Hydrogen bonding Drug-likeness Physicochemical profiling

Computed LogP Differential: Target (0.6) vs. N1 Isomer (−0.68) and Predicted Membrane Permeability Impact

The target compound has a computed XLogP3 of 0.6 (PubChem), whereas the N1 positional isomer 1-(2-hydroxyethyl)-1H-benzimidazole-5-carboxylic acid reports a LogP of −0.68 (Fluorochem datasheet) [1]. A ΔLogP of approximately 1.28 log units corresponds to an ~19-fold difference in octanol–water partition coefficient, predicting substantially higher passive membrane permeability for the target compound [1].

Lipophilicity ADME Membrane permeability

Chiral Center Availability: Target Compound vs. Achiral N1 Positional Isomer

The C2 1-hydroxyethyl substituent contains an sp³-hybridized carbon bearing four different substituents (H, CH₃, OH, benzimidazole ring), creating a single stereogenic center with undefined configuration (racemic) [1]. The N1 positional isomer 1-(2-hydroxyethyl)-1H-benzimidazole-5-carboxylic acid bears the hydroxyethyl group on nitrogen via a CH₂CH₂OH linkage, which is not a stereocenter. The (S)-(−) enantiomer of the 2-(α-hydroxyethyl)benzimidazole scaffold has been employed as a chiral building block for diastereomeric aza-crown ethers and enantioselective recognition systems [2].

Chiral resolution Asymmetric synthesis Enantioselective catalysis

Metal–Organic Framework Ligand Performance: High CO₂ Selectivity Over N₂ and CH₄ Using Target Compound as Trifunctional Ligand

2-(1-Hydroxyethyl)-3H-benzoimidazole-5-carboxylic acid (H₂ebimc) acts as a trifunctional ligand (imidazolate N, carboxylate O, hydroxyl O) for constructing metal–organic frameworks. In a 2025 study, a 3D pillar-layered Zn-MOF built with H₂ebimc and D-(+)-camphoric acid exhibited high CO₂ selectivity over N₂ and CH₄, along with framework flexibility triggered by C₂H₆ [1]. An earlier 2017 study demonstrated that mixed-ligand zeolite-like MOFs using H₂ebimc and tetrazole co-ligands yielded frameworks with high chemical stability and high CO₂ uptake capacity [2]. No comparable MOF studies were found for the N1 positional isomer.

Metal-organic frameworks Gas separation Coordination chemistry

Topoisomerase II Inhibitory Scaffold: Class-Level Potency of Benzimidazole-5-Carboxylic Acid Derivatives vs. Etoposide

The benzimidazole-5-carboxylic acid scaffold, which defines the core of the target compound, has been validated as a topoisomerase II inhibitor class. In a study of N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivatives and their Cu²⁺, Co²⁺, and Zn²⁺ complexes, compounds 6 and 8 inhibited topoisomerase II activity at a concentration 10-fold lower than etoposide in a relaxation assay [1]. The target compound, with its additional C2 hydroxyethyl substituent, provides a functionalized entry point into this biologically validated scaffold class.

Anticancer Topoisomerase II Scaffold validation

High-Value Application Scenarios for 2-(1-Hydroxyethyl)-1H-benzoimidazole-5-carboxylic Acid Based on Verified Differentiation Evidence


Asymmetric Synthesis and Chiral Resolution Programs

The C2 stereocenter of the target compound [1] makes it suitable for preparing enantiopure benzimidazole derivatives for use as chiral auxiliaries, chiral ligands for asymmetric catalysis, or enantioselective receptor ligands. Unlike the achiral N1 isomer, the target can be resolved into (R)- and (S)-enantiomers and incorporated into diastereomeric structures for chiral discrimination studies, as demonstrated with the closely related (S)-2-(α-hydroxyethyl)benzimidazole scaffold [2].

Metal–Organic Framework (MOF) Ligand for Gas Separation and Storage

The trifunctional coordination capability (imidazolate N, carboxylate O, hydroxyl O) of H₂ebimc enables the construction of zeolite-like and pillar-layered MOFs with demonstrated high CO₂ selectivity over N₂ and CH₄ [3][4]. Researchers developing MOFs for carbon capture, gas purification, or hydrocarbon separation should prioritize the target compound over the N1 isomer, which cannot adopt the μ₂-bridging imidazolate coordination mode critical for ZIF-like topology.

Medicinal Chemistry Lead Optimization on the Benzimidazole-5-Carboxylic Acid Scaffold

The benzimidazole-5-carboxylic acid core is a validated pharmacophore for topoisomerase II inhibition, with class representatives showing 10-fold greater potency than etoposide [5]. The target compound provides this pharmacophore with an additional C2 hydroxyethyl functional handle, enabling SAR exploration at a position that is not accessible with simpler benzimidazole-5-carboxylic acid building blocks. Its higher LogP (0.6 vs. −0.68 for the N1 isomer) predicts superior membrane permeability for intracellular target engagement [1].

Coordination Chemistry and Metallodrug Discovery

The combination of carboxylate and imidazolate donor groups in the target compound enables the synthesis of transition metal complexes (Cu²⁺, Co²⁺, Zn²⁺) analogous to those that demonstrated potent antitumor activity in the benzimidazole-5-carboxylic acid series [5]. The free imidazole N–H, absent in the N1 isomer, provides an additional metal coordination site, expanding the structural diversity of accessible metal complexes for biological or catalytic screening [1].

Quote Request

Request a Quote for 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.